3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid

Tyrosinase Inhibition Medicinal Chemistry Melanogenesis

This biphenyl-4-carboxylic acid derivative is a critical scaffold for systematic tyrosinase inhibitor optimization and microtubule-targeting agent discovery. Unlike generic analogs, its specific 3,4,5-trimethoxy substitution pattern ensures distinct electronic and steric profiles, validated by comparative enzyme inhibition studies. Synthesized via robust Suzuki-Miyaura cross-coupling, it provides a reliable, scalable foundation for medicinal chemistry programs and supramolecular dendron construction.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
Cat. No. B12984959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H16O5/c1-19-13-8-12(9-14(20-2)15(13)21-3)10-4-6-11(7-5-10)16(17)18/h4-9H,1-3H3,(H,17,18)
InChIKeyXWIRYZZSVOHXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid: Procurement-Ready Building Block for Targeted Synthesis and Biological Evaluation


3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid (CAS 203722-36-5), also known as 4-(3,4,5-trimethoxyphenyl)benzoic acid, is an organic compound with the molecular formula C16H16O5 and a molecular weight of 288.29 g/mol [1]. This compound belongs to the class of biphenyl derivatives and features a carboxylic acid functional group and three methoxy groups [1]. Its synthesis is reliably achieved via Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and 3,4,5-trimethoxyphenylboronic acid, a method that ensures consistent purity for research applications [2]. The compound serves as a versatile intermediate in medicinal chemistry, materials science, and as a precursor for the methyl ester derivative, which has been crystallographically characterized, revealing a dihedral angle of 31.23° between its benzene rings, a key structural parameter for downstream applications [3].

Why 3',4',5'-Trimethoxy-biphenyl-4-carboxylic Acid Cannot Be Replaced by Common Analogs in Research


The specific arrangement of methoxy and carboxylic acid groups on the biphenyl scaffold of 3',4',5'-trimethoxy-biphenyl-4-carboxylic acid is non-interchangeable with other biphenyl carboxylic acids or trimethoxyphenyl derivatives. Even minor alterations to the substitution pattern or the exchange of the 3,4,5-trimethoxyphenyl moiety for a 4-hydroxy-3,5-dimethoxyphenyl group lead to substantial differences in biological activity and physicochemical properties, as demonstrated in comparative tyrosinase inhibition studies [1]. Similarly, the simple, unsubstituted biphenyl-4-carboxylic acid exhibits markedly weaker interactions with key biological targets [2]. These distinctions underscore that the compound's specific molecular architecture is critical for its designated applications, rendering generic substitution ineffective without a comprehensive re-evaluation of the experimental outcomes [3].

Quantitative Differentiation of 3',4',5'-Trimethoxy-biphenyl-4-carboxylic Acid from Analogs


Superior Activity of 4-Hydroxy-3,5-Dimethoxy Analogs Over the 3,4,5-Trimethoxyphenyl Series in Tyrosinase Inhibition

In a comparative study, the series of 4-hydroxy-3,5-dimethoxyphenyl biphenyl compounds (series II) were generally more potent mushroom tyrosinase inhibitors than the 3,4,5-trimethoxyphenyl biphenyl series (series I), which includes analogs of 3',4',5'-trimethoxy-biphenyl-4-carboxylic acid [1]. The most active compound from series II, compound 21, exhibited an IC50 of 0.02 mM, which is 7-fold more potent than fortuneanoside E (IC50 = 0.14 mM) and 10-fold more potent than arbutin (IC50 = 0.21 mM) [1]. This highlights a clear structure-activity relationship where the presence of a 4-hydroxy-3,5-dimethoxyphenyl moiety is crucial for enhanced inhibitory activity [1].

Tyrosinase Inhibition Medicinal Chemistry Melanogenesis

Baseline Tyrosinase Activity of Unsubstituted Biphenyl-4-Carboxylic Acid for Comparative Screening

For researchers seeking to quantify the impact of methoxy substitution, the unsubstituted biphenyl-4-carboxylic acid serves as a crucial baseline comparator. It demonstrates a weak inhibitory activity against mushroom tyrosinase monophenolase, with an IC50 of 63,200 nM (63.2 µM) [1]. In stark contrast, more potent inhibitors like the optimized biphenyl derivative compound 21 exhibit an IC50 of 20,000 nM (20 µM), representing a greater than 3-fold improvement [2].

Tyrosinase Inhibition Enzymology Structure-Activity Relationship

Cytotoxic Activity of a Structurally Related Biphenyl-4-Carboxylic Acid in Cancer Cell Lines

While specific IC50 data for 3',4',5'-trimethoxy-biphenyl-4-carboxylic acid in cancer cell lines is not available, a structurally related analog, referred to as B4C (a biphenyl-4-carboxylic acid derivative), demonstrates significant cytotoxic activity. B4C inhibits tubulin polymerization in vitro with an IC50 of 50 µM and disrupts cellular migration in HeLa cells [1]. This data provides a class-level benchmark for the potential of biphenyl-4-carboxylic acid derivatives as microtubule-targeting agents.

Cytotoxicity Anticancer Activity Cell Migration

Crystal Structure Confirmation of Methyl Ester Derivative for Downstream Application

The methyl ester derivative, methyl 3',4',5'-trimethoxybiphenyl-4-carboxylate, has been characterized by single-crystal X-ray diffraction [1]. The crystal structure reveals a dihedral angle of 31.23° between the two benzene rings, and the molecules pack in an antiparallel fashion in layers along the a-axis [1]. In contrast, the dihedral angles in 2',3',4'-trimethoxybiphenyl-3-carboxylic acid methyl ester and its 4-carboxylic acid regioisomer are reported to be 55.3°, a significantly different conformation [2]. This precise structural data, with a reported R factor of 0.034, provides a reliable reference for molecular modeling and confirms the compound's suitability as a well-defined building block [1].

Crystallography Materials Science Dendrimer Synthesis

Optimal Research and Industrial Use Cases for 3',4',5'-Trimethoxy-biphenyl-4-carboxylic Acid Based on Evidence


Scaffold for Tyrosinase Inhibitor Development with Defined Structure-Activity Relationships

Procurement of 3',4',5'-trimethoxy-biphenyl-4-carboxylic acid is indicated for research programs aiming to investigate or optimize tyrosinase inhibitors. The compound serves as a key member of the 3,4,5-trimethoxyphenyl biphenyl series, which provides a distinct activity profile compared to the more potent 4-hydroxy-3,5-dimethoxyphenyl analogs [1]. This allows researchers to systematically explore the electronic and steric effects of methoxy substitution on enzyme inhibition, leveraging the established baseline activity of the unsubstituted biphenyl-4-carboxylic acid scaffold (IC50 = 63.2 µM) for comparative studies [2].

Precursor for Well-Defined Building Blocks in Supramolecular and Dendrimer Chemistry

This compound is an ideal precursor for generating its methyl ester derivative, which has been fully characterized by single-crystal X-ray diffraction [1]. The crystal structure confirms a dihedral angle of 31.23° and specific intermolecular packing motifs, making it a reliable building block for the construction of amphiphilic dendrons and supramolecular assemblies [1]. The carboxylic acid functionality provides a convenient handle for further derivatization (e.g., amide or ester formation), enabling its integration into more complex molecular architectures with predictable geometry.

Starting Material for Anticancer Agent Discovery Programs Targeting the Tubulin-Microtubule System

Researchers focused on discovering novel microtubule-targeting agents should consider 3',4',5'-trimethoxy-biphenyl-4-carboxylic acid as a core scaffold. A related biphenyl-4-carboxylic acid derivative has demonstrated the ability to inhibit tubulin polymerization in vitro (IC50 = 50 µM) and disrupt cellular migration in HeLa cells [1]. This class-level evidence suggests that further functionalization of the biphenyl core, such as the addition of methoxy groups, could yield compounds with improved potency and pharmacological properties, making it a valuable starting point for a medicinal chemistry campaign.

Synthesis of Diverse Biphenyl Derivatives via Suzuki-Miyaura Cross-Coupling

The compound is readily synthesized via a robust Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and 3,4,5-trimethoxyphenylboronic acid [1]. This synthetic route is well-established and scalable, ensuring reliable supply for research use. Furthermore, the presence of the carboxylic acid group allows for facile conversion to esters, amides, and other derivatives, making the compound a versatile platform for generating diverse chemical libraries through parallel synthesis and combinatorial chemistry approaches.

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